molecular formula C16H12ClNO2 B2576838 Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate CAS No. 37041-30-8

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate

Cat. No. B2576838
CAS RN: 37041-30-8
M. Wt: 285.73
InChI Key: OUVDIUPLVZVEEN-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a derivative of benzoquinoline, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties. In

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate has been utilized in the synthesis of structurally novel quinoline derivatives. For instance, in the synthesis of 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, this compound plays a crucial role. These synthesized compounds have shown significant anti-tubercular and anti-bacterial activities, indicating their potential in medical research and applications (Li et al., 2019).

Potential in Liquid Crystal Displays

Research has explored the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates using this compound. These new dyes exhibit promising characteristics for potential application in liquid crystal displays, highlighting their significance in materials science and technology (Bojinov & Grabchev, 2003).

Regioselective Synthesis

The compound has been utilized in regioselective synthesis processes. For example, it's used in the transformation of poly-halo-quinoline-3-carboxylates into various substituted quinoline derivatives under mild conditions. This application is vital in the field of organic chemistry, particularly in the synthesis of complex molecules (Zhao & Zhou, 2010).

properties

IUPAC Name

ethyl 4-chlorobenzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVDIUPLVZVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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